Isocarbostyril
Overview
Description
Synthesis Analysis
The enantioselective synthesis of isocarbostyril alkaloids and analogs, including anticancer isocarbostyril alkaloids like (+)-7-deoxypancratistatin, (+)-pancratistatin, (+)-lycoricidine, and (+)-narciclasine, relies on catalytic dearomative functionalization of benzene. This approach is notable for its effectiveness, requiring only two additional olefin functionalizations to construct the fully decorated aminocyclitol cores of these alkaloids (Bingham et al., 2018).
Molecular Structure Analysis
Isocarbostyril compounds are characterized by their unique molecular frameworks, which serve as the foundation for their diverse chemical reactions and properties. The structural use of carbostyril, a key component in many physiologically active substances, underscores its importance. Carbostyril derivatives, due to their fixed cis form of the lactam amide group and various replaceable positions, offer a vast playground for molecular modifications and optimizations (Tashima, 2015).
Chemical Reactions and Properties
Isocarbostyrils undergo a variety of electrophilic substitution reactions, including bromination, acylation, nitration, and acid-catalyzed condensation with formaldehyde, predominantly at the C-4 position under relatively mild conditions. This specificity in reactivity highlights the unique chemical properties of isocarbostyrils and their potential for further chemical modifications (Horning et al., 1971).
Scientific Research Applications
Drug Design and Molecular Medicine
Isocarbostyril alkaloids can aid in identifying active groups, conducting structural modifications, and providing a basis for designing molecular drugs (Ji et al., 2013).
Synthesis of Oxychelerythrines
Isocarbostyril photolysis is used to prepare oxychelerythrines, demonstrating its potential in organic synthesis (Onda & Yamaguchi, 1979).
Cancer Treatment
Isocarbostyril constituents of Amaryllidaceae plants, such as narciclasine and pancratistatin, are linked to the therapeutic benefits of these plants in folk medicine for cancer treatment (Evidente & Kornienko, 2009).
Bronchodilators
Certain isocarbostyril-containing sympathomimetic amines are effective in relaxing guinea pig tracheal smooth muscle, making them suitable as bronchodilators (Yoshizaki et al., 1976).
Antitumor Agents
Isocarbostyril alkaloids inhibit human cancer cell proliferation, showing high efficiency and low toxicity in antitumor applications (Ji et al., 2013).
Antitumor and Antiviral Activity
They exhibit significant in vitro and in vivo antitumor and antiviral activities, making them attractive for organic synthesis (Poe & Morken, 2011).
Selective Action on Smooth Muscle
Isocarbostyril hydrochlorides (OPC-2009 and OPC-2030) have a more selective action on tracheal smooth muscle than on cardiac muscle, useful in treating airway obstruction (Takayanagi et al., 1977).
Anti-inflammatory Activity
Some isocarbostyril derivatives demonstrate significant anti-inflammatory activity, comparable to standard drugs like Indomethacin (Babar et al., 2014).
Structure-Activity Relationship Studies
The structure-activity relationship of isocarbostyril alkaloids like narciclasine and pancratistatin and their derivatives is crucial for drug design (Nin, 2014).
Luminophor Research
Modifying the S1 level in isocarbostyril derivatives affects the probability of intersystem crossing, impacting their luminophor properties (Doroshenko et al., 1989).
Synthesis of Analogs
Enantioselective synthesis of anticancer isocarbostyril alkaloids and analogs has been achieved, enabling the production of tailored analogs with improved properties (Bingham et al., 2018).
Electrophilic Substitution Reactions
Isocarbostyrils can undergo various electrophilic substitution reactions under mild conditions, demonstrating their chemical versatility (Horning et al., 1971).
Future Directions
The future of Isocarbostyril research lies in its potential use in medicine, particularly in the treatment of cancer . There is ongoing research into the synthesis of novel analogs and isotopologs of the anticancer Isocarbostyril alkaloids . These new synthetic compounds exhibit improved metabolic activity, stability, and/or aqueous solubility .
properties
IUPAC Name |
2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBNYAPERZTOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197677 | |
Record name | Isocarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyisoquinoline | |
CAS RN |
491-30-5 | |
Record name | 1(2H)-Isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocarbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxyisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isocarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOCARBOSTYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EG3HGG1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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